

2,6,8-Trichloropurine CAS number 2562-52-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6,8-Trichloropurine**

Cat. No.: **B1237924**

[Get Quote](#)

An In-Depth Technical Guide to **2,6,8-Trichloropurine** (CAS 2562-52-9)

Abstract

2,6,8-Trichloropurine (CAS No. 2562-52-9) is a pivotal heterocyclic aromatic organic compound, serving as a highly versatile intermediate in medicinal chemistry and drug discovery. Its structure, featuring a purine core with three reactive chlorine atoms, allows for strategic and selective functionalization, making it a foundational building block for diverse libraries of purine derivatives. These derivatives have shown significant potential as anticancer and antiviral agents.^{[1][2]} This guide provides a comprehensive technical overview of **2,6,8-trichloropurine**, including its chemical and physical properties, established synthesis protocols, key chemical reactions, analytical methodologies, and essential safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,6,8-Trichloropurine is typically a white to yellow solid.^[3] Its structure consists of a fused pyrimidine and imidazole ring system, characteristic of purines. The three chlorine substituents are the key to its chemical reactivity.

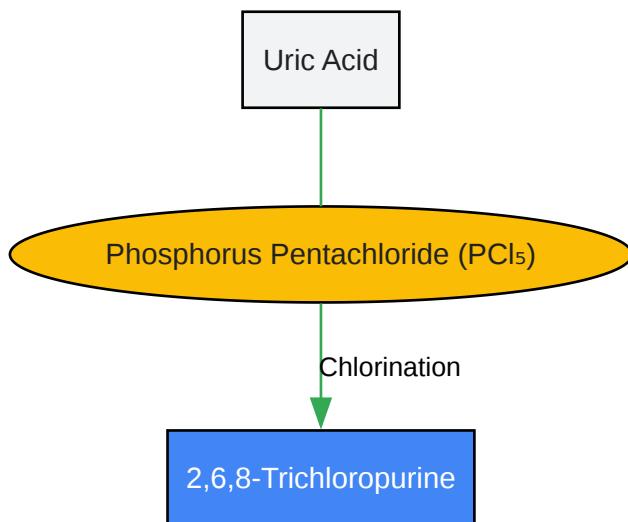
Table 1: Chemical Identifiers and Descriptors

Property	Value	Source(s)
CAS Number	2562-52-9	[4] [5] [6]
Molecular Formula	C ₅ HCl ₃ N ₄	[4] [5] [6]
Molecular Weight	223.45 g/mol	[5] [7]
IUPAC Name	2,6,8-trichloro-7H-purine	[3]
Synonyms	2,6,8-Trichloro-7H-purine, NSC 23718	[4]
InChI Key	XPTCECRKQRKFLH-UHFFFAOYSA-N	[4] [5]

| Canonical SMILES | Clc1nc(Cl)c2[nH]c(Cl)nc2n1 |[\[5\]](#) |

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	White to yellow solid	[3]
Boiling Point	281.8 °C at 760 mmHg	[3]
Density	1.217 g/cm ³	[3]
LogP (Octanol/Water)	1.831	[5]
Water Solubility (log ₁₀ WS)	-3.85 mol/L	[5]


| pKa | 2.20 ± 0.20 (Predicted) |[\[8\]](#) |

Synthesis and Manufacturing

The synthesis of **2,6,8-trichloropurine** is a key process for its use in further chemical transformations. The foundational method dates back to the pioneering work of Emil Fischer, who first synthesized purine from uric acid.

Historical Synthesis from Uric Acid

The classical synthesis involves the chlorination of uric acid, a readily available starting material. German chemist Emil Fischer first demonstrated this pathway in the late 19th century. [9] The process uses a strong chlorinating agent to replace the hydroxyl groups of uric acid with chlorine atoms.

[Click to download full resolution via product page](#)

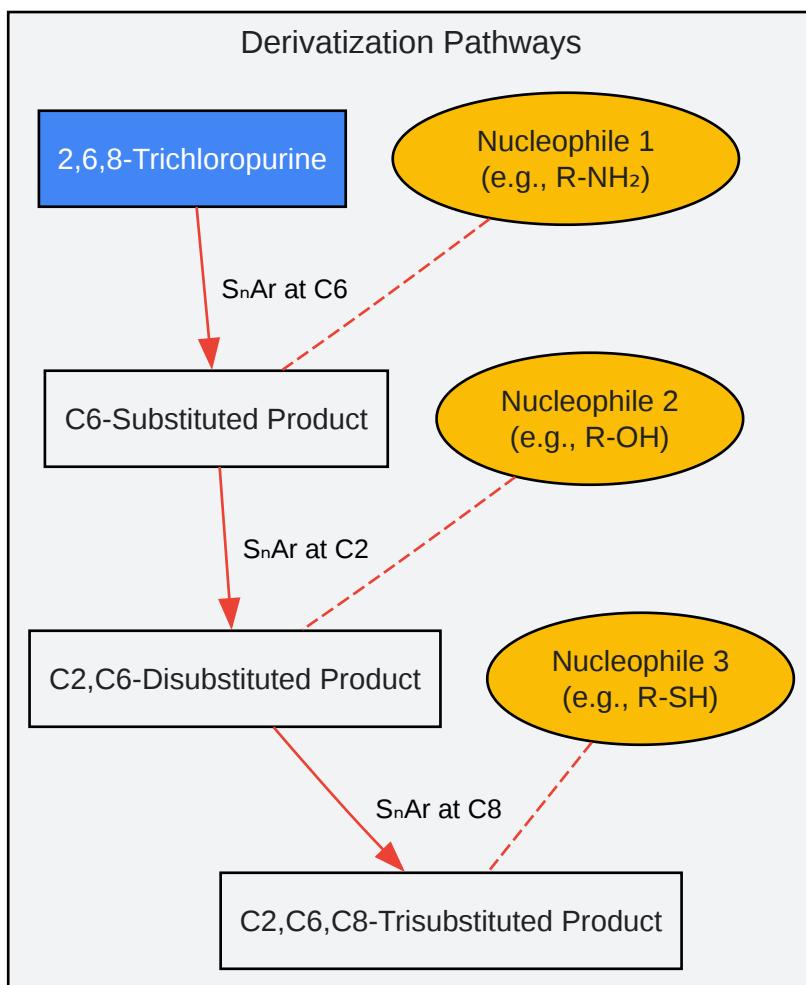
Caption: Fischer synthesis of **2,6,8-trichloropurine** from uric acid.

Experimental Protocol 1: Synthesis from Uric Acid

This protocol is based on the historical method described by Emil Fischer.[9] Modern adaptations may vary in terms of solvent and purification techniques.

- Reaction Setup: In a reaction vessel suitable for corrosive reagents, carefully mix uric acid with a chlorinating agent such as phosphorus pentachloride (PCl₅). The reaction is typically performed in excess phosphorus oxychloride (POCl₃) which can act as a solvent.
- Chlorination: Heat the mixture under reflux. The reaction temperature and time must be carefully controlled to ensure complete conversion.
- Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then cautiously treated with crushed ice or cold water to hydrolyze any remaining phosphorus halides.

- Isolation: The crude **2,6,8-trichloropurine** precipitates from the aqueous solution.
- Purification: The precipitate is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.


Chemical Reactivity and Applications in Drug Discovery

The utility of **2,6,8-trichloropurine** stems from the high reactivity of its three chlorine atoms, which are susceptible to nucleophilic aromatic substitution (S_NAr). This allows for the sequential and regioselective introduction of various functional groups at the C2, C6, and C8 positions, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.[\[1\]](#)[\[10\]](#)

Derivatives synthesized from this precursor are being investigated for a range of therapeutic applications, including:

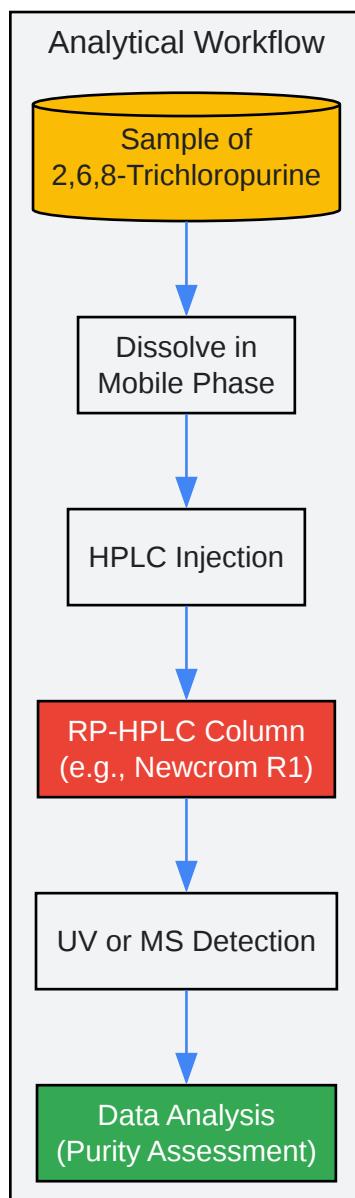
- Anticancer Agents: Many substituted purines function as kinase inhibitors or antimetabolites that disrupt DNA synthesis in cancer cells.[\[2\]](#)[\[11\]](#)[\[12\]](#)
- Antiviral Drugs: Modified purine nucleosides can inhibit viral replication by acting as chain terminators or enzyme inhibitors.[\[2\]](#)[\[10\]](#)

In addition to its role as a synthetic intermediate, **2,6,8-trichloropurine** has demonstrated a specific biological activity by inhibiting halogenation during the biosynthesis of chlortetracycline in *Streptomyces aureofaciens*.[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution pathways for **2,6,8-trichloropurine**.

Analytical Methodologies


Quality control and characterization of **2,6,8-trichloropurine** are essential. High-performance liquid chromatography (HPLC) is a common method for assessing purity, while spectroscopic techniques are used for structural confirmation.

Analysis by Reverse-Phase HPLC

A reverse-phase HPLC method can be used to determine the purity of **2,6,8-trichloropurine**.
[4] The method is scalable and can be adapted for preparative separation to isolate impurities.
[4]

Experimental Protocol 2: RP-HPLC Analysis

- Column: Newcrom R1 reverse-phase column.[4]
- Mobile Phase: An isocratic mixture of acetonitrile (MeCN), water, and an acid modifier.[4]
 - For standard UV detection: Phosphoric acid is used.
 - For Mass Spectrometry (MS) compatible applications: Formic acid should be used instead of phosphoric acid.[4]
- Sample Preparation: Dissolve a precisely weighed sample of **2,6,8-trichloropurine** in a suitable solvent (e.g., the mobile phase) to a known concentration.
- Injection: Inject a defined volume of the sample solution into the HPLC system.
- Detection: Monitor the column eluent using a UV detector at an appropriate wavelength or a mass spectrometer.
- Quantification: Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.

[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC analysis of **2,6,8-trichloropurine**.

Spectroscopic Data

The National Institute of Standards and Technology (NIST) has compiled IR Spectrum data for **2,6,8-trichloropurine**, which can be used for structural verification by identifying characteristic vibrational frequencies.^[6] While specific NMR data is not readily available in public databases,

¹³C and ¹H NMR would be critical for confirming the structure and purity of novel derivatives synthesized from this precursor.

Safety and Handling

2,6,8-Trichloropurine is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

Type	Code	Statement
Hazard	H302	Harmful if swallowed. [13]
	H315	Causes skin irritation. [13]
	H319	Causes serious eye irritation. [13]
	H335	May cause respiratory irritation. [13]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray. [13]
	P280	Wear protective gloves/protective clothing/eye protection/face protection. [13]
	P301+P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [13]
	P302+P352	IF ON SKIN: Wash with plenty of soap and water. [13]

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[13\]](#) |

- **Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation and contact with skin, eyes, and clothing.[15]
- **Storage:** Store in a tightly closed container in a dry and well-ventilated place. The material is sensitive to light and moisture and should be stored under an inert atmosphere.
- **First Aid:** In case of inhalation, move to fresh air. For skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, rinse mouth with water and seek immediate medical attention.[15]

Conclusion

2,6,8-Trichloropurine is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined reactivity provides a robust platform for the development of novel purine-based compounds with therapeutic potential. A thorough understanding of its properties, synthesis, and handling is crucial for researchers aiming to leverage this versatile building block in the pursuit of new drug candidates. This guide has consolidated the essential technical information to support such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6,8-Trichloropurine | 2562-52-9 | Benchchem [benchchem.com]
- 2. nbino.com [nbino.com]
- 3. americanelements.com [americanelements.com]
- 4. 2,6,8-Trichloropurine | SIELC Technologies [sielc.com]
- 5. Purine, 2,6,8-trichloro- (CAS 2562-52-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Purine, 2,6,8-trichloro- [webbook.nist.gov]
- 7. scbt.com [scbt.com]

- 8. Cas 2562-52-9,2,6,8-TRICHLOROPURINE | lookchem [lookchem.com]
- 9. Purine - Wikipedia [en.wikipedia.org]
- 10. 2,6,8-Trichloro-7-methylpurine | 16404-16-3 | Benchchem [benchchem.com]
- 11. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines [mdpi.com]
- 12. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,6,8-TRICHLOROPURINE | 2562-52-9 [amp.chemicalbook.com]
- 14. 2,6,8-TRICHLOROPURINE | 2562-52-9 [chemicalbook.com]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2562-52-9 Name: 2,6,8-trichloropurine [xixisys.com]
- To cite this document: BenchChem. [2,6,8-Trichloropurine CAS number 2562-52-9]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1237924#2-6-8-trichloropurine-cas-number-2562-52-9\]](https://www.benchchem.com/product/b1237924#2-6-8-trichloropurine-cas-number-2562-52-9)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com